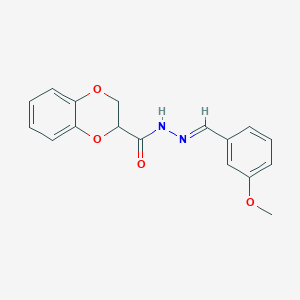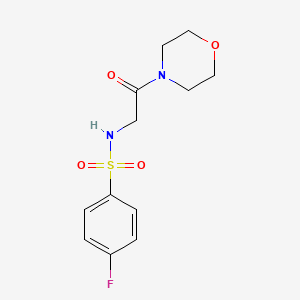
4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide, also known as FMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMB is a sulfonamide derivative that has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in different areas of research.
作用机制
The mechanism of action of 4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of pH in various tissues. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess anti-bacterial activity by inhibiting the growth of various bacterial strains.
实验室实验的优点和局限性
4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess potent biological activity at low concentrations. This compound is also stable under various conditions and can be stored for long periods. However, this compound has some limitations for lab experiments. It is relatively expensive to synthesize and may not be readily available in large quantities. Additionally, this compound may have some toxicity concerns, and its mechanism of action is not fully understood.
未来方向
There are several future directions for the study of 4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide. One potential area of research is the development of this compound derivatives with improved biological activity and reduced toxicity. Another potential area of research is the investigation of this compound as a potential therapeutic agent for the treatment of various diseases. Additionally, the development of this compound-based fluorescent probes for the detection of metal ions in biological systems is an area of research that has significant potential.
合成方法
The synthesis of 4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been carried out using various methods, including the reaction of 4-fluoroaniline with morpholine, followed by the reaction of the resultant product with ethyl chloroformate and benzenesulfonyl chloride. Another method involves the reaction of 4-fluoroaniline with morpholine, followed by the reaction of the resultant product with ethyl chloroformate and benzenesulfonyl chloride in the presence of a base. These methods have been optimized to obtain high yields of this compound.
科学研究应用
4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-cancer activity, anti-inflammatory activity, and anti-bacterial activity. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
属性
IUPAC Name |
4-fluoro-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4S/c13-10-1-3-11(4-2-10)20(17,18)14-9-12(16)15-5-7-19-8-6-15/h1-4,14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMQYFVAYPAKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CNS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727392 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

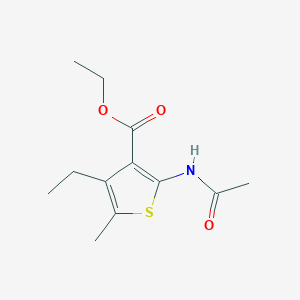
![N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide](/img/structure/B5703969.png)
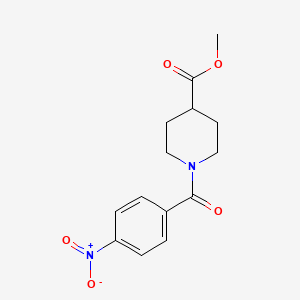
![6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5703978.png)
![N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B5703985.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5703987.png)
![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5703993.png)
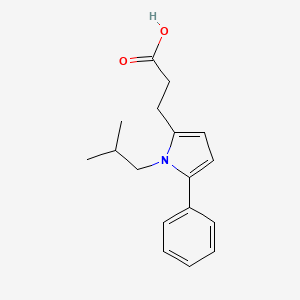
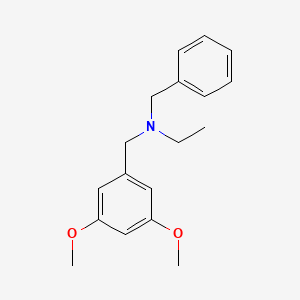

![N-(2-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5704016.png)
![N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5704024.png)

